1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride
Overview
Description
1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 g/mol . It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and a carbonyl chloride functional group.
Preparation Methods
The synthesis of 1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The resulting product is then purified through distillation or recrystallization.
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
The major products formed from these reactions depend on the reagents and conditions used. For example, reacting with an amine would yield an amide, while hydrolysis would produce the corresponding carboxylic acid.
Scientific Research Applications
1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols . This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of amides, esters, and thioesters.
Comparison with Similar Compounds
1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride can be compared with other acyl chlorides and pyrrolidine derivatives:
Acetyl chloride (CH3COCl): Unlike this compound, acetyl chloride is a simpler acyl chloride with a lower molecular weight and different reactivity profile.
1-Methyl-5-oxopyrrolidine-3-carbonyl chloride: This compound is similar in structure but has a methyl group instead of an ethyl group, which can influence its reactivity and applications.
Succinyl chloride (C4H4Cl2O2): Succinyl chloride is another acyl chloride with a different ring structure and reactivity compared to this compound.
The uniqueness of this compound lies in its specific structure, which combines the properties of a pyrrolidine ring and a carbonyl chloride group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-ethyl-5-oxopyrrolidine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c1-2-9-4-5(7(8)11)3-6(9)10/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMGIWPPOHBGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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